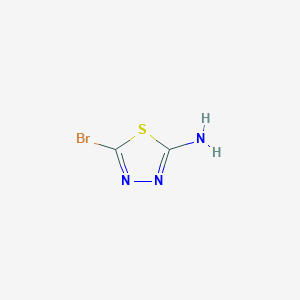

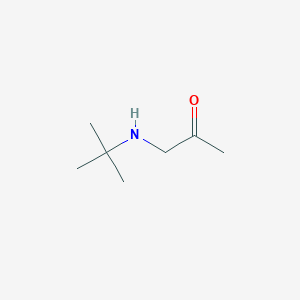

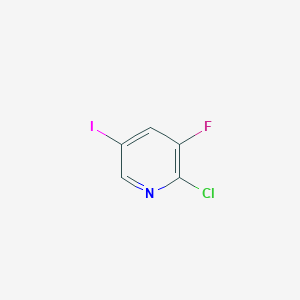

![molecular formula C8H9N3O4 B127615 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- CAS No. 65141-47-1](/img/structure/B127615.png)

4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-

Übersicht

Beschreibung

“4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-” is also known as Nicorandil . It is a derivative of nicotinamide and has a molecular weight of 211.17 g/mol .

Molecular Structure Analysis

The molecular formula of “4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-” is C8H9N3O4 . The IUPAC name is 2-(pyridine-4-carbonylamino)ethyl nitrate . The InChI is InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-” include a molecular weight of 211.17 g/mol, a XLogP3-AA of 0.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 211.05930578 g/mol, a monoisotopic mass of 211.05930578 g/mol, a topological polar surface area of 97 Ų, a heavy atom count of 15, and a formal charge of 0 .Wissenschaftliche Forschungsanwendungen

Treatment of Microvascular Angina

Specific Scientific Field

Summary of the Application

Microvascular angina is a complex and frequent cardiovascular disease for which there is no clear treatment. Nicorandil has shown promise in improving the symptoms of angina in this context .

Methods of Application

The effectiveness and safety of nicorandil in the treatment of microvascular angina are being evaluated through systematic review and meta-analysis. The study involves the retrieval of relevant network electronic databases by computer, supplemented by manual search of the included literature references .

Results or Outcomes

The study aims to provide high-quality evidence-based medical evidence for nicorandil’s treatment of microvascular angina, helping the clinical treatment and further research .

Myocardial Protection after Percutaneous Coronary Intervention (PCI)

Summary of the Application

Nicorandil has been evaluated for its effectiveness in myocardial protection after elective percutaneous coronary intervention (PCI) on patients .

Methods of Application

The study involved a meta-analysis and systematic review of randomized trials evaluating Nicorandil in comparison to no Nicorandil administered following PCI in patients with coronary artery disease .

Effects on Atherosclerotic Plaque Progression

Summary of the Application

This study aimed to elucidate whether nicorandil has direct effects on atherosclerotic plaque progression .

Methods of Application

The effect of nicorandil was investigated in an LDL-R -/- model with already preexisting atherosclerotic lesions .

Results or Outcomes

The study is still ongoing and results are yet to be published .

Treatment of Stable Angina

Summary of the Application

Stable angina is a common cardiovascular disease. Western medicine often treats stable angina by controlling the risk factors of atherosclerosis and reducing the oxygen consumption of the patient’s heart muscle. Nicorandil has shown potential in improving the symptoms of stable angina .

Methods of Application

The effectiveness and safety of nicorandil in the treatment of stable angina are evaluated through systematic review and meta-analysis. The study involves the retrieval of relevant network electronic databases by computer, supplemented by manual search of the included literature references .

Results or Outcomes

The study aims to provide high-quality evidence-based medical evidence for nicorandil’s treatment of stable angina, helping the clinical treatment and further research .

Myocardial Protection during Cardiac Surgery

Summary of the Application

The potential myocardial protective effect of nicorandil in patients undergoing cardiac surgery is being evaluated .

Methods of Application

The study involves a systematic review and meta-analysis of randomized trials evaluating the efficacy of nicorandil in the context of cardiac surgery .

Results or Outcomes

Treatment of Coronary Artery Disease

Summary of the Application

Coronary artery disease is one of the most common causes of heart disease. Percutaneous coronary intervention (PCI) is one of the most commonly used techniques in treating coronary artery disease. Nicorandil has been evaluated for its effectiveness in reducing the incidence of adverse cardiovascular events and improving heart function in patients undergoing elective PCI with coronary artery disease .

Results or Outcomes

According to the meta-analysis, Nicorandil significantly improved left ventricular ejection fraction (LVEF), reduced the peak creatine kinase-MB (CK-MB) level, and lowered the incidence of adverse cardiovascular events .

Treatment of Microvascular Angina

Summary of the Application

Microvascular angina has become a clinical and frequent cardiovascular disease in recent years, which is complicated and there is no clear treatment. Nicorandil has shown that it can improve the symptoms of angina for the treatment of microvascular angina .

Methods of Application

The effectiveness and safety of nicorandil in the treatment of microvascular angina are evaluated through systematic review and meta-analysis. The study involves the retrieval of relevant network electronic databases by computer, supplemented by manual search of the included literature references .

Results or Outcomes

Treatment of Stable Angina Pectoris

Summary of the Application

The large scaled, randomized IONA trial evaluated the efficacy of nicorandil on top of ‘conventional’ antianginal drugs for the treatment of stable angina pectoris .

Methods of Application

The primary end-point (a composite of cardiac death, myocardial infarction, unplanned hospital admission for chest pain) occurred significantly less in the nicorandil (13.1%) then in the placebo group .

Results or Outcomes

Nicorandil may be considered as a safe additional drug to β-blockers for angina relief in patients with stable angina pectoris .

Myocardial Protection

Summary of the Application

Nicorandil is a non-selective adenosine-sensitive potassium channel opener that allows the vascular smooth muscle to relax, effectively dilate the microvascular and to improve myocardial perfusion .

Methods of Application

Recent basic and clinical studies revealed its protective effects for myocardial injury .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(pyridine-4-carbonylamino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYAIHIDPPQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30411802 | |

| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

CAS RN |

65141-47-1 | |

| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

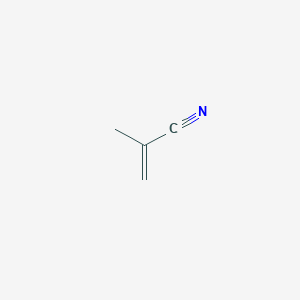

![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)